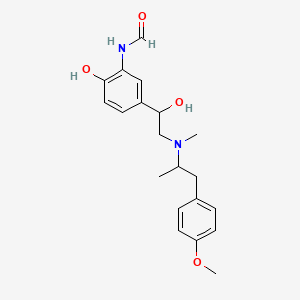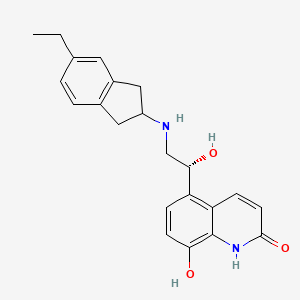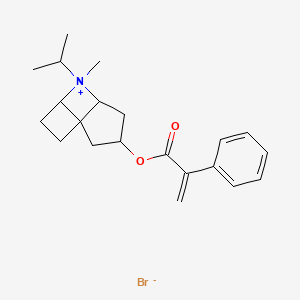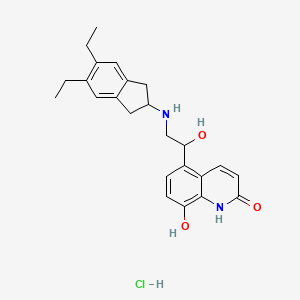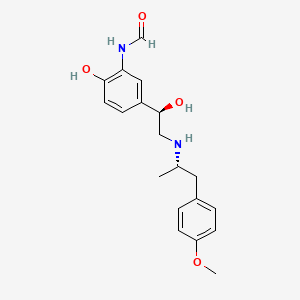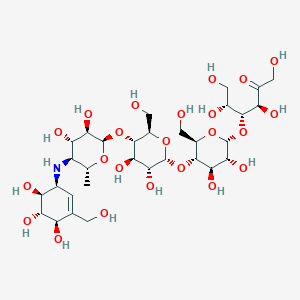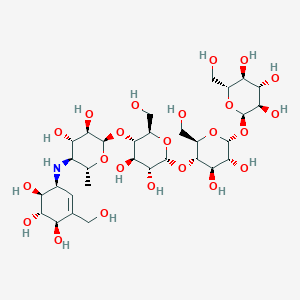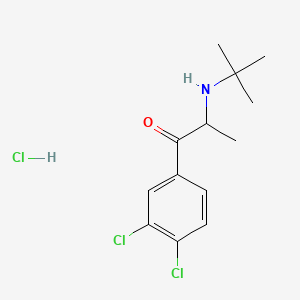
Impureté de bupropion
Vue d'ensemble
Description
2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride is a compound related to Bupropion Hydrochloride . It is also known as Bupropion Hydrochloride Related Compound A . It is a deschloro analogue of the selective dopamine uptake inhibitor Bupropion with antidepressant-like activity .
Synthesis Analysis
The synthesis of 2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride involves chemical synthesis . The synthesis process involves the use of 2-tert-Butylamino-ethanol . More detailed information about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular structure of 2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride can be inferred from the related compounds. For example, the molecular formula of tert-Butylamine, a related compound, is (CH3)3CNH2 · HCl .Applications De Recherche Scientifique
Ces méthodes sont également applicables en présence de ses produits de dégradation hydrolytique et oxydative et de son médicament co-administré, la nicotine {svg_1}.
Étude cinétique du chlorhydrate de bupropion
Le composé est utilisé dans l'étude cinétique des processus de dégradation alcaline et oxydative du bupropion, où les constantes de vitesse d'ordre, les demi-vies et les énergies d'activation sont calculées {svg_2}.
Quantification dans l'urine
L'impureté de bupropion est utilisée dans le développement d'une méthode LC-MS/MS quantitative rapide et fiable pour mesurer les niveaux de bupropion dans l'urine {svg_3}. Cette méthode implique une hydrolyse enzymatique et une séparation à l'aide d'une colonne C18 en phase inverse {svg_4}.
Surveillance thérapeutique des médicaments
L'this compound est utilisée dans la surveillance thérapeutique des médicaments. C'est un médicament couramment prescrit pour traiter la dépression et aider au sevrage tabagique {svg_5}. Cependant, en raison de son potentiel d'abus et de détournement, il existe un besoin de méthodes fiables et sensibles pour détecter sa présence dans les fluides biologiques {svg_6}.
Contrôle qualité des tests
L'this compound convient à une utilisation dans plusieurs applications analytiques, y compris, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, le contrôle qualité des aliments et des boissons, et d'autres exigences d'étalonnage {svg_7}.
Aide au sevrage tabagique
L'this compound est utilisée dans le développement d'aides au sevrage tabagique. Le bupropion s'est avéré être un agent de sevrage tabagique sûr et rentable {svg_8}.
Mécanisme D'action
Target of Action
The primary targets of Bupropion Impurity, also known as 2-(tert-Butylamino)-3’, 4’-Dichloropropiophonone HCl, Bupropion 3’,4’-dichloro impurity, or 2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride, are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
Bupropion Impurity exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse and enhances their downstream effects .
Biochemical Pathways
The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced downstream signaling. The exact biochemical pathways affected by Bupropion Impurity are still under investigation.
Pharmacokinetics
It is known that the compound’s effects are prolonged due to its inhibition of norepinephrine and dopamine reuptake .
Result of Action
The result of Bupropion Impurity’s action is an increase in the duration of action of norepinephrine and dopamine within the neuronal synapse . This can lead to various molecular and cellular effects, depending on the specific neuronal pathways involved.
Analyse Biochimique
Biochemical Properties
Bupropion 3’,4’-dichloro impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which is responsible for the metabolism of bupropion . The interaction with CYP2B6 leads to the formation of active metabolites such as hydroxybupropion, erythrobupropion, and threobupropion . These interactions are crucial for understanding the metabolic pathways and potential effects of the impurity on the overall pharmacokinetics of bupropion.
Cellular Effects
Bupropion 3’,4’-dichloro impurity influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurotransmitter transporters, particularly those involved in the reuptake of norepinephrine and dopamine . This can lead to alterations in neurotransmitter levels within the synaptic cleft, impacting cell signaling and potentially leading to changes in gene expression and cellular metabolism . The impurity’s effects on cellular processes are essential for understanding its potential impact on the therapeutic efficacy and safety of bupropion.
Molecular Mechanism
The molecular mechanism of action of bupropion 3’,4’-dichloro impurity involves its binding interactions with various biomolecules. It weakly inhibits the enzymes responsible for the uptake of norepinephrine and dopamine, prolonging their duration of action within the neuronal synapse . This inhibition leads to increased levels of these neurotransmitters, which can affect downstream signaling pathways and gene expression. Additionally, the impurity may interact with nicotinic acetylcholine receptors, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bupropion 3’,4’-dichloro impurity can change over time due to its stability and degradation. Studies have shown that the impurity is relatively stable under certain conditions but can degrade over time, particularly at higher temperatures . The degradation products may have different effects on cellular function, and long-term exposure to the impurity can lead to changes in cellular processes and potentially adverse effects . Understanding the temporal effects of the impurity is crucial for assessing its impact on the overall stability and efficacy of bupropion.
Dosage Effects in Animal Models
The effects of bupropion 3’,4’-dichloro impurity vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular processes . Studies have shown that high doses of the impurity can result in toxic or adverse effects, including alterations in behavior and cellular metabolism . These dosage-dependent effects are essential for understanding the safety profile of the impurity in the context of bupropion therapy.
Metabolic Pathways
Bupropion 3’,4’-dichloro impurity is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The impurity is metabolized by CYP2B6, leading to the formation of active metabolites such as hydroxybupropion . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the body . Understanding the metabolic pathways of the impurity is crucial for assessing its impact on the overall pharmacokinetics and pharmacodynamics of bupropion.
Transport and Distribution
The transport and distribution of bupropion 3’,4’-dichloro impurity within cells and tissues are influenced by various transporters and binding proteins. The impurity is known to interact with organic cation transporters (OCTs) and multidrug and toxic-compound extrusion proteins (MATEs), which facilitate its transport across cell membranes . Additionally, the impurity’s distribution within tissues can affect its localization and accumulation, potentially leading to variations in its biological activity . Understanding the transport and distribution of the impurity is essential for assessing its impact on the overall pharmacokinetics of bupropion.
Subcellular Localization
The subcellular localization of bupropion 3’,4’-dichloro impurity can influence its activity and function. The impurity may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the impurity is crucial for assessing its potential impact on cellular processes and the therapeutic efficacy of bupropion.
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAPNLTUNVYSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



